N-(2-chlorophenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide is a synthetic organic compound belonging to the class of pyridazinone derivatives. These derivatives are known for their diverse biological activities and have attracted significant interest in medicinal chemistry research. [] This particular compound has been investigated for its potential inhibitory effects on osteoclast differentiation, a process crucial in bone resorption and implicated in bone diseases like osteoporosis. []
While the provided papers do not delve into detailed molecular structure analysis, they provide the compound's name and confirm its identity through various spectroscopic techniques, including IR, 1H NMR, and 13C NMR. [] These techniques confirm the presence of characteristic functional groups and structural features within the molecule.
The primary mechanism of action for N-(2-chlorophenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide, as investigated in the provided research, focuses on its role in inhibiting osteoclast differentiation. This compound significantly reduces the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cells, which are indicative of mature osteoclasts, in a dose-dependent manner. [] Importantly, this inhibition occurs without inducing cytotoxicity at the tested concentrations. []
Unlike other compounds that target molecules involved in the receptor activator of nuclear factor kappa-Β ligand (RANKL) signaling pathway, a critical pathway for osteoclastogenesis, N-(2-chlorophenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide does not appear to directly influence this pathway. [] Instead, it exhibits a significant impact on the expression levels of two crucial proteins:
By downregulating CD47 and Cathepsin K expression, this compound appears to disrupt the early stages of osteoclast fusion and the subsequent breakdown of bone matrix. This is further supported by the observed decrease in matrix metalloprotease-9 (MMP-9) activity, another enzyme involved in bone resorption, upon treatment with N-(2-chlorophenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide. []
Osteoporosis Research: This compound's ability to inhibit osteoclast differentiation without apparent cytotoxicity makes it a potential candidate for further investigation in the context of osteoporosis. [] By suppressing excessive bone resorption, it could offer a novel therapeutic approach to preventing or slowing down bone loss associated with this disease.
CAS No.: 5516-88-1
CAS No.: 207234-00-2
CAS No.:
CAS No.: 53417-29-1